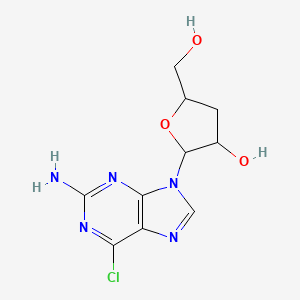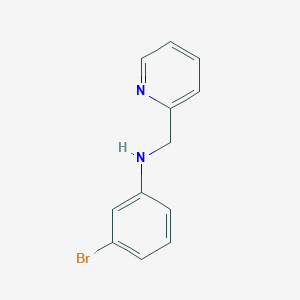
(S)-(9H-fluoren-9-yl)methyl tert-butyl (7-chloro-6-oxoheptane-1,5-diyl)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys(Boc)-COCH2Cl, also known as 9-fluorenylmethoxycarbonyl-L-lysine (tert-butoxycarbonyl)-chloromethyl ketone, is a derivative of lysine used in peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-COCH2Cl typically involves the protection of the lysine amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amino group with a tert-butoxycarbonyl (Boc) group. The chloromethyl ketone moiety is introduced through a reaction with chloromethyl ketone reagents. The general steps include:
Protection of the α-amino group: The lysine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Protection of the ε-amino group: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.
Introduction of the chloromethyl ketone: The protected lysine is then reacted with chloromethyl ketone reagents under appropriate conditions to yield Fmoc-Lys(Boc)-COCH2Cl
Industrial Production Methods
Industrial production of Fmoc-Lys(Boc)-COCH2Cl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Fmoc-Lys(Boc)-COCH2Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl ketone group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to reveal the free amino groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Substitution Reactions: Various nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Fmoc-Lys(Boc)-OH: Formed after deprotection of the chloromethyl ketone group.
Substituted Lysine Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Fmoc-Lys(Boc)-COCH2Cl is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins. Its protective groups ensure selective reactions and high purity of the final products .
Biology
In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activities, and cellular signaling pathways .
Medicine
Fmoc-Lys(Boc)-COCH2Cl is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways involved in diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and diagnostic agents. It is also used in the development of novel biomaterials and drug delivery systems .
作用機序
The mechanism of action of Fmoc-Lys(Boc)-COCH2Cl involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino groups during the synthesis process, allowing for selective reactions and high yield of the desired peptides. The chloromethyl ketone group can react with nucleophiles to form covalent bonds, enabling the formation of complex peptide structures .
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the chloromethyl ketone group.
Fmoc-Lys(Glc,Boc)-OH: Contains a glucosyl group instead of the chloromethyl ketone group.
Uniqueness
Fmoc-Lys(Boc)-COCH2Cl is unique due to the presence of the chloromethyl ketone group, which allows for additional chemical modifications and the formation of complex peptide structures. This makes it a valuable tool in peptide synthesis and the development of peptide-based therapeutics .
特性
分子式 |
C27H33ClN2O5 |
|---|---|
分子量 |
501.0 g/mol |
IUPAC名 |
tert-butyl N-[7-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxoheptyl]carbamate |
InChI |
InChI=1S/C27H33ClN2O5/c1-27(2,3)35-25(32)29-15-9-8-14-23(24(31)16-28)30-26(33)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,33) |
InChIキー |
FMVZKAPHORZAMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)








![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)


